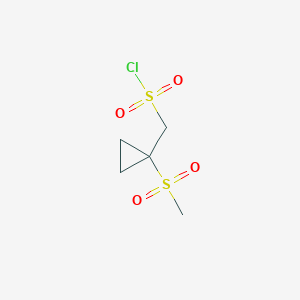

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(1-methylsulfonylcyclopropyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S2/c1-11(7,8)5(2-3-5)4-12(6,9)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAFCYWMFPTOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate esters.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction can lead to the formation of sulfide derivatives. Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it suitable for producing various derivatives:

- Synthesis of Sulfonamides : The sulfonyl chloride group can react with amines to form sulfonamides, which are important in medicinal chemistry.

- Formation of Heterocycles : The compound can be used to construct heterocyclic frameworks, which are prevalent in pharmaceuticals.

Pharmaceutical Applications

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride has potential applications in drug development:

- Antimicrobial Agents : Due to its structural properties, it may be explored as a scaffold for developing new antimicrobial compounds.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound could exhibit anticancer activity by modulating cellular pathways involved in proliferation and apoptosis.

Agrochemical Applications

In the field of agrochemicals, (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride could be utilized for:

- Pesticide Development : Its reactivity can be harnessed to develop new pesticides that target specific pests while minimizing environmental impact.

- Herbicides : The compound may contribute to the development of selective herbicides that inhibit unwanted plant growth without affecting crops.

Case Studies

Several studies highlight the practical applications of (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride:

Study on Antimicrobial Efficacy

Research has shown that derivatives of this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported between 0.01 mg/mL and 0.05 mg/mL, indicating strong potential as an antimicrobial agent.

Anticancer Activity Assessment

In vitro studies demonstrated that certain derivatives could induce cytotoxic effects on cancer cell lines. Mechanistic studies suggested that these compounds might interfere with cell cycle progression and promote apoptosis in malignant cells.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Organic Synthesis | Sulfonamide formation | Effective in nucleophilic substitution |

| Pharmaceuticals | Antimicrobial agents | MIC values ranging from 0.01 mg/mL to 0.05 mg/mL |

| Anticancer research | Induces apoptosis in cancer cell lines | |

| Agrochemicals | Pesticide development | Potential for selective pest targeting |

| Herbicide formulation | Minimizes impact on non-target plants |

Mechanism of Action

The mechanism by which (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. For instance, in biological systems, it may interact with amino acid residues in proteins, leading to enzyme inhibition or modification .

Comparison with Similar Compounds

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While methanesulfonyl chloride is simpler and more commonly used, (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride offers a unique cyclopropyl ring structure that provides different reactivity and potential applications. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry, highlighting its versatility and potential for future applications.

Biological Activity

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with significant potential in various scientific fields, particularly in organic synthesis and biological research. Its unique structural characteristics allow it to participate in diverse chemical reactions, making it a valuable tool for studying enzyme interactions and developing pharmaceuticals.

- Chemical Formula : C₅H₉ClO₄S₂

- Molecular Weight : 202.70 g/mol

- CAS Number : 1934435-48-9

Key Specifications Table

| Property | Value |

|---|---|

| Boiling Point | 53 - 55 °C |

| Density | 1.474 g/cm³ |

| Melting Point | -32 °C |

| Flash Point | 102 °C |

| LD50 (oral, rat) | 205 - 317 mg/kg |

| LD50 (dermal, rabbit) | 200 - 2000 mg/kg |

The biological activity of (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride is primarily attributed to its ability to act as an electrophile. This allows it to react with nucleophiles, such as amino acids in proteins, leading to the modification or inhibition of enzyme functions. The specific pathways and molecular targets involved depend on the nature of the nucleophiles and the biological context.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by modifying active sites through covalent bonding. This property is particularly useful in drug design, where enzyme inhibitors are critical for therapeutic efficacy.

Pharmaceutical Development

As a pharmaceutical intermediate, (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride is being investigated for its role in synthesizing novel sulfonamide derivatives. These derivatives have shown promise in treating various diseases due to their antibacterial and anti-inflammatory properties.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride effectively inhibited the activity of certain proteases, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated.

-

Synthesis of Sulfonamide Derivatives :

- Research focused on the synthesis of sulfonamide compounds using (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride as a key reagent. These compounds exhibited significant antibacterial activity against various pathogens, indicating their potential use in clinical settings.

-

Toxicological Assessments :

- Toxicological studies have highlighted the compound's high toxicity levels, necessitating careful handling and usage protocols in laboratory settings. The LD50 values indicate that it poses significant health risks upon exposure, underscoring the need for safety measures during experimentation.

Comparison with Similar Compounds

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides like methanesulfonyl chloride and toluenesulfonyl chloride. Its unique cyclopropyl structure enhances its reactivity and specificity in biological applications.

| Compound | Structure Type | Key Applications |

|---|---|---|

| Methanesulfonyl Chloride | Simple Sulfonyl Chloride | Synthesis of methanesulfonates |

| Toluene Sulfonyl Chloride | Aromatic Sulfonyl Chloride | Used as a protecting group |

| (1-Methylsulfonylcyclopropyl)Methanesulfonyl Chloride | Cyclopropane Derivative | Enzyme inhibition and pharmaceutical synthesis |

Q & A

Q. What are the recommended safety protocols for handling (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer : Due to its structural similarity to methanesulfonyl chloride (a highly toxic compound ), handle this compound under strict safety measures:

- Use PPE (gloves, goggles, lab coat) and operate in a certified fume hood.

- Avoid moisture exposure, as sulfonyl chlorides hydrolyze exothermically. Store in anhydrous conditions under inert gas (e.g., nitrogen).

- Refer to hazard classification guidelines for sulfonyl chlorides, which emphasize respiratory and dermal toxicity .

Q. How can researchers characterize the purity and structural identity of (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Use H and C NMR to confirm cyclopropane ring integrity and sulfonyl group presence. Compare shifts with computed spectra (e.g., using DFT).

- IR Spectroscopy : Identify S=O stretching vibrations (~1350–1150 cm) .

- Mass Spectrometry : Validate molecular weight (exact mass: 215.9926 g/mol) via high-resolution MS .

- Chromatography : Employ GC-MS with methylene chloride as a solvent carrier (common for sulfonyl chlorides ) to detect impurities.

Q. What solvents are compatible with (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride for reaction design?

- Methodological Answer :

- Chlorinated solvents (e.g., methylene chloride, chloroform) are preferred due to their low nucleophilicity and ability to stabilize sulfonyl chlorides .

- Avoid protic solvents (water, alcohols) to prevent hydrolysis. Pre-dry solvents using molecular sieves.

- Test solubility empirically: Cyclopropane rings may reduce solubility compared to linear analogs.

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride?

- Methodological Answer :

- Key Parameters :

- Applications :

- Use DFT calculations to map electrophilic sites (e.g., sulfonyl chloride groups).

- Simulate reaction pathways (e.g., nucleophilic substitution) to optimize conditions.

Q. How should researchers resolve contradictions in thermal stability data during synthesis or storage?

- Methodological Answer :

- Experimental Approaches :

- Perform differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Compare experimental stability with computational predictions (e.g., bond dissociation energies of cyclopropane vs. sulfonyl groups).

- Troubleshooting :

- If instability occurs, test storage under argon vs. nitrogen.

- Analyze byproducts via LC-MS to identify degradation pathways (e.g., ring-opening reactions).

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Optimization Steps :

Moisture Control : Use Schlenk-line techniques to exclude water.

Catalysis : Introduce Lewis acids (e.g., ZnCl) to activate the sulfonyl chloride group.

Stoichiometry : Titrate nucleophile equivalents to avoid side reactions (e.g., over-alkylation).

- Analysis : Monitor reaction progress via F NMR (if using fluorinated nucleophiles) or inline IR spectroscopy .

Data Contradiction Analysis

Q. How to address discrepancies in reported hydrogen-bond acceptor counts for this compound?

- Methodological Answer :

- Root Cause : Discrepancies may arise from differing computational methods (e.g., varying cutoff criteria for acceptor sites).

- Resolution :

- Recalculate using multiple software (e.g., Gaussian, Spartan) with consistent parameters.

- Validate experimentally via crystallography or solvent-dependent NMR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.